molecular formula C10H15N3O2S B6765310 N-[(1,1-dioxothian-2-yl)methyl]pyrazin-2-amine

N-[(1,1-dioxothian-2-yl)methyl]pyrazin-2-amine

Cat. No.: B6765310
M. Wt: 241.31 g/mol
InChI Key: UGZAELLTZOBHEO-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothian-2-yl)methyl]pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a thian-2-ylmethyl group

Properties

IUPAC Name

N-[(1,1-dioxothian-2-yl)methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c14-16(15)6-2-1-3-9(16)7-13-10-8-11-4-5-12-10/h4-5,8-9H,1-3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZAELLTZOBHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)C(C1)CNC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,1-dioxothian-2-yl)methyl]pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with a suitable thian-2-ylmethyl precursor. One common method involves the use of thian-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(1,1-dioxothian-2-yl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thian-2-ylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the pyrazine ring.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1,1-dioxothian-2-yl)methyl]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothian-2-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
  • N-(1,1-dioxothian-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Comparison: N-[(1,1-dioxothian-2-yl)methyl]pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .

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